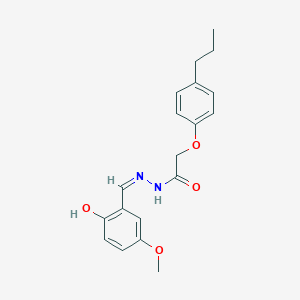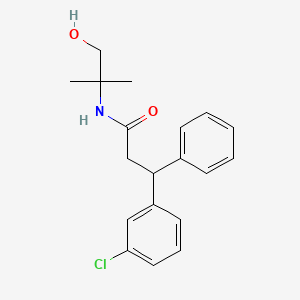
N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide, also known as HMPA, is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. HMPA is a hydrazide derivative that has been synthesized through various methods, and has been found to exhibit promising biological activity.
作用机制
The mechanism of action of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell proliferation and inflammation. N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In animal models, N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has been found to reduce tumor growth and inflammation, as well as improve markers of liver and kidney function. N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has also been found to exhibit antioxidant activity, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One advantage of using N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide may exhibit different effects in different cell types, and its mechanism of action is not fully understood. Additionally, the optimal dosage and treatment duration of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide may vary depending on the specific application.
未来方向
There are several future directions for research on N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide. One area of interest is the development of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide derivatives with improved potency and selectivity for specific cancer cell types. Additionally, the potential use of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide in combination with other anti-cancer agents is an area of active research. Finally, further studies are needed to elucidate the mechanism of action of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide and its potential use in other areas of research, such as neurodegenerative diseases.
合成方法
The synthesis of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide involves the reaction between 2-hydroxy-5-methoxybenzaldehyde and 2-(4-propylphenoxy)acetic acid hydrazide in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of a Schiff base intermediate, followed by hydrazide formation. The yield and purity of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide can be improved through optimization of the reaction conditions.
科学研究应用
N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has been studied for its potential therapeutic applications in various fields of research. In cancer research, N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has been found to exhibit anti-proliferative activity against various cancer cell lines, including breast, colon, and lung cancer. N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has also been studied for its potential use as an anti-inflammatory agent, with promising results in animal models of inflammation.
属性
IUPAC Name |
N-[(Z)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-propylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-3-4-14-5-7-16(8-6-14)25-13-19(23)21-20-12-15-11-17(24-2)9-10-18(15)22/h5-12,22H,3-4,13H2,1-2H3,(H,21,23)/b20-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLZQLWFBIXLIX-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)OCC(=O)N/N=C\C2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-propylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-isopropyl-N'-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6059020.png)
![3-[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6059027.png)

![3-{2-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6059048.png)
![7-[(5-methoxy-3-methyl-1H-indol-2-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6059053.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(2-pyrazinyl)-3-piperidinyl]propanamide](/img/structure/B6059061.png)
![1-(3-chlorophenyl)-4-[1-(2,5-dimethoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B6059063.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6059066.png)
![ethyl 2-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B6059069.png)
![2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B6059071.png)
![ethyl 4-(3-phenylpropyl)-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B6059086.png)
![N-[(3-isobutyl-5-isoxazolyl)methyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6059098.png)
![4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone](/img/structure/B6059104.png)